molecular formula C8H4F3NO2 B2803833 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol CAS No. 2377031-06-4

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol

Cat. No.: B2803833
CAS No.: 2377031-06-4
M. Wt: 203.12
InChI Key: CMROUIFYSJNKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is a heterocyclic aromatic compound that features a benzoxazole core with a trifluoromethyl group at the 2-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol typically involves the reaction of 2-aminophenol with trifluoromethyl-substituted aldehydes or ketones under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues and hydrogen bonds with polar groups in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMROUIFYSJNKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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